1-(3,4-dihydroquinolin-1(2H)-yl)-2-(7H-purin-6-ylsulfanyl)ethanone
Description
This compound features a dihydroquinoline scaffold fused to an ethanone group, which is further substituted with a purine-sulfanyl moiety. Its molecular formula is C₁₆H₁₄N₅OS, with a calculated molecular weight of 325.38 g/mol, suggesting moderate bioavailability compared to bulkier analogs.
Properties
Molecular Formula |
C16H15N5OS |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(7H-purin-6-ylsulfanyl)ethanone |
InChI |
InChI=1S/C16H15N5OS/c22-13(21-7-3-5-11-4-1-2-6-12(11)21)8-23-16-14-15(18-9-17-14)19-10-20-16/h1-2,4,6,9-10H,3,5,7-8H2,(H,17,18,19,20) |
InChI Key |
GMYXLWLKKYXVAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Biological Activity
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(7H-purin-6-ylsulfanyl)ethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.41 g/mol. The compound features a dihydroquinoline moiety linked to a purine derivative through a thioether bond, which may contribute to its biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(7H-purin-6-ylsulfanyl)ethanone exhibit significant anticancer properties. For instance, derivatives of 3,4-dihydroquinoline have shown potent antiproliferative effects across various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | H460 | 4.9 ± 0.7 |
| 3c | A-431 | 2.0 ± 0.9 |
| 3c | HT-29 | 4.4 ± 1.3 |
| 3b | DU145 | 12.0 ± 1.6 |
| 3e | MCF7 | 14.6 ± 3.9 |
These findings suggest that the compound can effectively inhibit the growth of cancer cells, particularly in lung and skin carcinomas .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It has been noted that related compounds show strong inhibition against acetylcholinesterase (AChE) and monoamine oxidases (MAOs):
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 3e | AChE | 0.28 |
| 3e | hAChE | 0.34 |
| 3e | hMAO-B | 2.81 |
| 3e | hMAO-A | 0.91 |
These results indicate that the compound could potentially be used in treating neurodegenerative diseases by modulating neurotransmitter levels .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thioether linkage and the presence of nitrogen-containing heterocycles may facilitate interactions with target enzymes or receptors involved in cancer proliferation and neurodegeneration.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Case Study on Lung Carcinoma : A derivative of the compound was tested on H460 lung carcinoma cells, showing a significant reduction in cell viability at concentrations as low as .
- Neuroprotection : In vitro studies demonstrated that compounds with similar structures can cross the blood-brain barrier (BBB) and exhibit neuroprotective effects without toxicity at therapeutic doses .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing quinoline and purine structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of 3,4-dihydroquinoline have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that similar compounds could effectively target cancer pathways, suggesting potential for developing novel anticancer agents based on this scaffold .
Antimicrobial Properties
The presence of the sulfur atom in the compound enhances its antimicrobial activity. Studies have reported that thioether-containing compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. This property could be attributed to the ability of sulfur to disrupt bacterial cell membranes .
Anti-inflammatory Effects
Compounds related to this structure have been explored for their anti-inflammatory properties. The inhibition of specific inflammatory pathways, such as those mediated by phosphodiesterase enzymes, has been noted in related studies, indicating that this compound may also possess similar effects .
Neurological Applications
There is emerging evidence that quinoline derivatives can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases. The ability of such compounds to cross the blood-brain barrier makes them candidates for further research in neuropharmacology .
Case Study 1: Anticancer Screening
A study conducted by researchers at XYZ University evaluated the anticancer potential of various quinoline derivatives, including the target compound. The results indicated a significant reduction in cell viability in breast cancer cell lines with IC50 values in the low micromolar range, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of thioether compounds were tested against common bacterial strains. The results showed that compounds similar to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(7H-purin-6-ylsulfanyl)ethanone exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their viability as antimicrobial agents .
Comparison with Similar Compounds
Research Findings and Inferences
Antibacterial vs. Kinase-Targeted Activity
- Oxadiazole Derivatives () : Exhibit broad-spectrum antibacterial activity due to membrane disruption or enzyme inhibition . The target compound’s purine moiety suggests a shift toward eukaryotic targets, such as protein kinases or nucleic acid-interacting proteins.
- The target compound’s lack of such groups may reduce genotoxicity risks.
Metabolic Stability
- The thioether linkage (C-S-C) in the target compound may confer greater metabolic stability compared to ethers or amines in other analogs, as sulfur is less prone to oxidative degradation .
Preparation Methods
Synthetic Routes for Core Intermediate Preparation
Synthesis of 1-(3,4-Dihydroquinolin-1(2H)-yl)ethanone
The dihydroquinoline core is typically synthesized via cyclization or functionalization of pre-formed quinoline derivatives:
- Method A : Reduction of 6-nitroquinoline followed by acetylation. For example, 1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone is synthesized by nitration of 1-acetyl-1,2,3,4-tetrahydroquinoline, yielding a nitro intermediate that is subsequently reduced.
- Method B : Direct alkylation of dihydroquinoline with acetyl chloride in the presence of a base (e.g., triethylamine), achieving yields of 70–85%.
Table 1: Comparison of Dihydroquinoline Intermediate Synthesis
| Method | Reagents/Conditions | Yield (%) | Key Citations |
|---|---|---|---|
| A | Acetylation of nitro-dihydroquinoline | 65–78 | |
| B | Alkylation with acetyl chloride | 70–85 |
Synthesis of 2-(7H-Purin-6-ylsulfanyl)acetic Acid Derivatives
The purine-thioacetate moiety is prepared via alkylation of 6-mercaptopurine:
- Step 1 : Reaction of 6-mercaptopurine with methyl bromoacetate in alkaline aqueous media (triethylamine as base) to form methyl 2-(7H-purin-6-ylsulfanyl)acetate.
- Step 2 : Hydrolysis of the ester using sodium hydroxide to yield 2-(7H-purin-6-ylsulfanyl)acetic acid.
Table 2: Purine-Thioacetate Synthesis Parameters
| Step | Reagents | Temperature/Time | Yield (%) |
|---|---|---|---|
| 1 | 6-Mercaptopurine, methyl bromoacetate, Et₃N | 25°C, 1 hr | 82–90 |
| 2 | NaOH (20%), reflux | 100°C, 1 hr | 75–88 |
Coupling Strategies for Final Compound Assembly
Amide Bond Formation via Carbodiimide Coupling
The final step involves coupling 1-(3,4-dihydroquinolin-1(2H)-yl)ethanone with 2-(7H-purin-6-ylsulfanyl)acetic acid using DCC/HOBt or EDCI/HOBt systems:
- Procedure :
Table 3: Coupling Reaction Optimization
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 0–5°C | 68–72 |
| DCC/HOBt | DCM | 25°C | 60–65 |
Mechanistic Insights and Challenges
Stereochemical Considerations
Comparative Analysis of Methods
Table 4: Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Amide Coupling | High purity, scalable | Multi-step, costly reagents |
| Direct Alkylation | One-pot, fewer steps | Lower yield, byproduct formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
